molecular formula C17H25N3O3 B12230297 1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one

1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one

Cat. No.: B12230297
M. Wt: 319.4 g/mol
InChI Key: ZKWVLIZPLNOSRY-UHFFFAOYSA-N
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Description

1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a morpholine ring, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of methyl ethyl ketone amine with acetic anhydride in the presence of an anhydrous base . This reaction forms the dihydropyridinone core, which is then further functionalized with piperidine and morpholine rings through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the dihydropyridinone core.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated derivatives.

Scientific Research Applications

1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one is unique due to its combination of a piperidine ring, a morpholine ring, and a dihydropyridinone core

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

1-methyl-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]pyridin-2-one

InChI

InChI=1S/C17H25N3O3/c1-18-8-5-14(11-16(18)21)12-19-9-10-23-15(13-19)17(22)20-6-3-2-4-7-20/h5,8,11,15H,2-4,6-7,9-10,12-13H2,1H3

InChI Key

ZKWVLIZPLNOSRY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCOC(C2)C(=O)N3CCCCC3

Origin of Product

United States

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